molecular formula C11H10O3 B6190398 (2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid CAS No. 15121-71-8

(2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid

Cat. No.: B6190398
CAS No.: 15121-71-8
M. Wt: 190.2
InChI Key:
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Description

(2E)-2-Methyl-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a methyl group, and a conjugated ketone and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid typically involves the condensation of benzaldehyde with acetone in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield

    Continuous Flow Reactors: For large-scale synthesis, ensuring consistent quality and quantity

Chemical Reactions Analysis

Types of Reactions: (2E)-2-Methyl-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation or nitration of the phenyl ring

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products:

    Oxidation Products: Carboxylic acids

    Reduction Products: Alcohols, alkanes

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

(2E)-2-Methyl-4-oxo-4-phenylbut-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which (2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins

    Pathways Involved: Inhibition of specific enzymatic pathways, modulation of receptor activity

Comparison with Similar Compounds

    (2E)-4-Methoxy-2-butenoic Acid: Shares a similar conjugated system but with a methoxy group instead of a phenyl group

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic Acid Phenylamide: Contains a similar structural motif with a pyrrole ring

Uniqueness: (2E)-2-Methyl-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-methyl-4-oxo-4-phenylbut-2-enoic acid involves the condensation of 2-methylacetoacetic acid with benzaldehyde, followed by decarboxylation and dehydration to form the desired product.", "Starting Materials": [ "2-methylacetoacetic acid", "benzaldehyde", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methylacetoacetic acid (1.0 mol) and benzaldehyde (1.0 mol) in ethanol (50 mL) and add a catalytic amount of sulfuric acid.", "Step 2: Heat the mixture under reflux for 4 hours.", "Step 3: Allow the mixture to cool and add sodium hydroxide solution until the pH reaches 8-9.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 6: Purify the product by recrystallization from ethanol." ] }

CAS No.

15121-71-8

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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